molecular formula C8H14Cl2N2 B15259817 Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride

Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride

Cat. No.: B15259817
M. Wt: 209.11 g/mol
InChI Key: MOUVDOSWBGJREX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 1-(pyridin-4-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include maintaining an inert atmosphere (such as nitrogen or argon) and controlling the temperature between 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with a focus on scalability and purity. The use of large-scale reactors and precise control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with proteins and enzymes, influencing their activity and function. This interaction is crucial for its role in proteomics research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of proteins and enzymes. This makes it particularly valuable in proteomics research and potential therapeutic applications .

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

N-methyl-1-pyridin-4-ylethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H

InChI Key

MOUVDOSWBGJREX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC.Cl.Cl

Origin of Product

United States

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